molecular formula C26H22FN5O2S B2973720 N-(3,5-dimethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1110980-21-6

N-(3,5-dimethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2973720
CAS No.: 1110980-21-6
M. Wt: 487.55
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Description

N-(3,5-dimethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a heterocyclic compound featuring a triazoloquinazolinone core fused with a thioacetamide moiety. Its synthesis involves multi-step reactions, starting with Friedel-Crafts acylation to generate sulfonylbenzoic acid hydrazides, followed by nucleophilic addition with 2,4-difluorophenyl isothiocyanate to form hydrazinecarbothioamides. Cyclization under basic conditions yields 1,2,4-triazole-3-thiones, which undergo S-alkylation with α-halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone) to produce the final acetamide derivative . Structural confirmation is achieved via IR, NMR, and mass spectrometry. Key spectral features include the absence of νC=O (1663–1682 cm⁻¹) in intermediate triazoles and the presence of νC=S (1247–1255 cm⁻¹) in thione tautomers .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O2S/c1-16-11-17(2)13-20(12-16)28-23(33)15-35-26-30-29-25-31(14-18-7-9-19(27)10-8-18)24(34)21-5-3-4-6-22(21)32(25)26/h3-13H,14-15H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDHINKTXOFYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of S-alkylated 1,2,4-triazoloquinazolinones. Below is a detailed comparison with structurally related derivatives from the literature:

Table 1: Structural and Spectroscopic Comparison

Compound ID / Feature Core Structure Substituents (X, R) Key IR Bands (cm⁻¹) Tautomeric Form Synthesis Step
Title Compound Triazoloquinazolinone + thioacetamide X = 4-fluorobenzyl; R = 3,5-dimethylphenyl νC=S: ~1250; νC=O (amide): ~1680 Stable acetamide (no tautomerism) S-alkylation with 2-bromo-4′-fluoroacetophenone
Compounds [7–9] 1,2,4-Triazole-3(4H)-thione X = H, Cl, Br; R = 2,4-difluorophenyl νC=S: 1247–1255; νNH: 3278–3414 Thione (no thiol detected) Cyclization of hydrazinecarbothioamides
Compounds [10–15] S-alkylated 1,2,4-triazoles X = H, Cl, Br; R = phenyl/4-fluorophenyl νC=O (ketone): 1663–1682 Ketone-stabilized alkylated form Alkylation with 2-bromoacetophenone derivatives
Thiadiazolo-triazine derivatives Thiadiazole[3,2-a][1,3,5]triazine R = aryl; X = trichloroethyl νC=S: ~1250 (thioacetamide) Amide/thioamide equilibrium Condensation of trichloroethylamides

Key Observations:

Structural Variations :

  • The title compound’s 4-fluorobenzyl and 3,5-dimethylphenyl substituents enhance steric bulk and electron-withdrawing effects compared to simpler aryl groups in compounds [7–15]. This likely improves metabolic stability and target binding specificity.
  • Unlike compounds [7–9], which exist as thione tautomers, the title compound’s thioacetamide moiety eliminates tautomerism, conferring structural rigidity .

Synthesis Pathways :

  • The title compound shares S-alkylation steps with compounds [10–15], but its use of 4-fluorobenzyl -containing ketones introduces distinct electronic effects compared to phenyl or halogenated aryl groups in analogs .

Spectroscopic Differentiation: The absence of νC=O in compounds [7–9] (due to cyclization) contrasts with the title compound’s strong νC=O (amide) at ~1680 cm⁻¹, confirming its acetamide linkage . Thiadiazolo-triazine derivatives exhibit similar νC=S bands but lack the triazoloquinazolinone core, reducing structural similarity.

The 4-fluorobenzyl group may enhance lipophilicity and blood-brain barrier penetration compared to non-fluorinated analogs .

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